

A Comparative Guide to ACY-775 and ACY-738 in Neuroprotection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464

[Get Quote](#)

For researchers and drug development professionals navigating the landscape of neuroprotective agents, the selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy. Among the pharmacological tools available, **ACY-775** and ACY-738, both potent and selective HDAC6 inhibitors, have garnered significant attention. This guide provides an objective comparison of their performance in neuroprotection, supported by experimental data, to aid in the selection of the most appropriate compound for specific research applications.

Mechanism of Action: Targeting Microtubule Dynamics

Both **ACY-775** and ACY-738 exert their neuroprotective effects primarily through the selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm.[1] [2] The key substrate of HDAC6 is α -tubulin, a major component of microtubules.[2] By inhibiting the deacetylation of α -tubulin, these compounds promote the hyperacetylation of microtubules, leading to enhanced microtubule stability and improved axonal transport.[2][3] This is critical in neurodegenerative diseases where impaired axonal transport is a common pathological feature, contributing to neuronal dysfunction and death.[4][5]

In Vitro Potency and Selectivity

A direct comparison of the in vitro inhibitory activity and selectivity of **ACY-775** and ACY-738 reveals nuances in their biochemical profiles. ACY-738 exhibits a slightly higher potency for

HDAC6 inhibition compared to **ACY-775**. However, **ACY-775** demonstrates greater selectivity over class I HDACs.[1]

Compound	HDAC6 IC50 (nM)	HDAC1 IC50 (nM)	HDAC2 IC50 (nM)	HDAC3 IC50 (nM)	Average Selectivity over Class I HDACs	Reference
ACY-738	1.7	94	128	218	~100-fold	[1][2][6]
ACY-775	7.5	>1000	>1000	>1000	~700-fold	[1][7]

Table 1: In Vitro Inhibitory Activity and Selectivity of **ACY-775** and ACY-738 against HDAC Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Pharmacokinetics and Brain Bioavailability

A critical factor for neuroprotective agents is their ability to cross the blood-brain barrier and reach their target in the central nervous system (CNS). Both **ACY-775** and ACY-738 have been shown to be brain bioavailable upon systemic administration.[1][8]

Compound	Administration Route	Dose (mg/kg)	Peak Plasma Concentration (ng/mL)	Peak Brain Concentration (ng/g)	Time to Peak Concentration (h)	Reference
ACY-738	i.p.	5	1310	~17.8 (cortex)	0.083	[6][8]
ACY-775	i.p.	50	-	-	-	[1]

Table 2: Pharmacokinetic Properties of ACY-738 and **ACY-775** in Mice. Note that direct comparative pharmacokinetic data for **ACY-775** at the same dose is limited in the available literature.

Neuroprotective Efficacy in Preclinical Models

Both compounds have demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases.

ACY-738

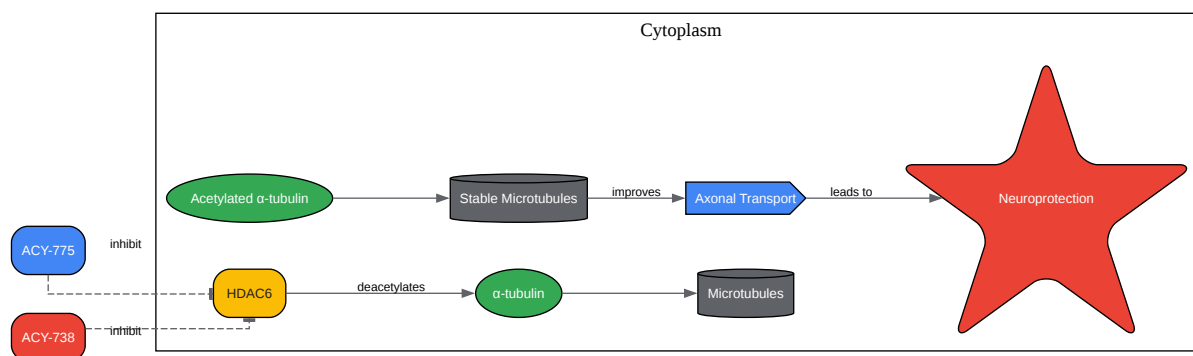
- **Alzheimer's Disease (AD):** In APP/PS1 mice, a model for AD, treatment with ACY-738 rescued axonal transport deficits, elevated acetylated α -tubulin levels, and reduced hyperphosphorylated tau.[8][9] It also improved cognitive deficits.[8]
- **Amyotrophic Lateral Sclerosis (ALS):** In the mSOD1-G93A mouse model of ALS, ACY-738 treatment increased microtubule acetylation in the spinal cord, reduced lower motor neuron degeneration in female mice, and ameliorated the reduction in peripheral nerve axon size.[4][10]
- **Multiple Sclerosis (MS):** In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, ACY-738 delayed disease onset, reduced disease severity, and improved short-term memory.[11][12][13]
- **Charcot-Marie-Tooth Disease (CMT):** In a mouse model of CMT2, ACY-738 reversed axonal deficits in motor and sensory nerves and induced reinnervation of the neuromuscular junction.[9][14]

ACY-775

- **Charcot-Marie-Tooth Disease (CMT):** In a mutant HSPB1-induced CMT2 mouse model, **ACY-775** was shown to rescue mitochondrial axonal transport defects in cultured dorsal root ganglion (DRG) neurons and improve motor and sensory nerve conduction in vivo.[14] Notably, this study suggested that **ACY-775** had a higher potency in inducing α -tubulin acetylation compared to ACY-738 in this model, despite its higher IC50 value for HDAC6.[14]
- **Antidepressant-like Effects:** Both ACY-738 and **ACY-775** have been shown to induce increases in α -tubulin acetylation in the brain and exhibit antidepressant-like properties in behavioral models.[1][15]

Signaling Pathways and Experimental Workflows

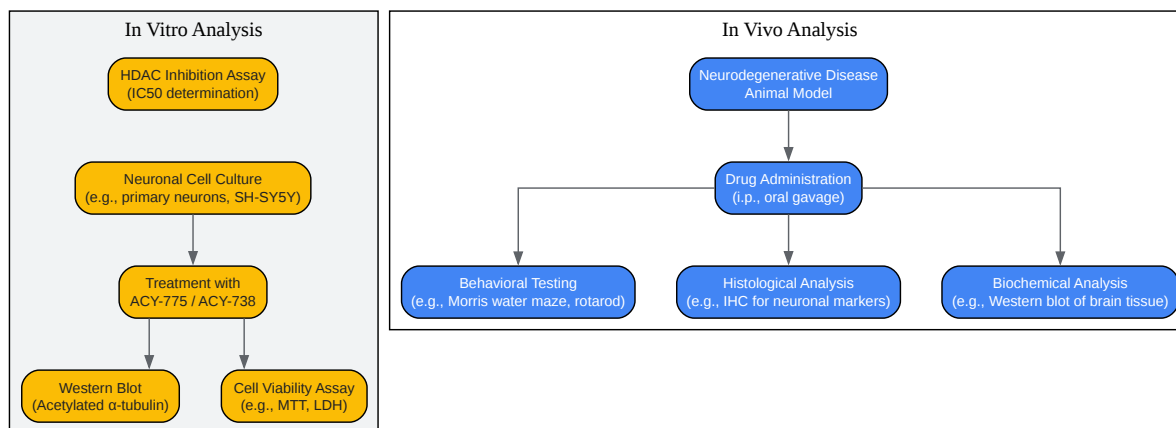
The primary mechanism of action for both **ACY-775** and ACY-738 involves the inhibition of HDAC6, leading to the acetylation of α -tubulin and subsequent neuroprotective effects.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **ACY-775** and ACY-738 in neuroprotection.

A typical experimental workflow to evaluate and compare the neuroprotective effects of these inhibitors is outlined below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing **ACY-775** and ACY-738.

Experimental Protocols

HDAC Inhibition Assay

To determine the IC50 values of **ACY-775** and ACY-738, a fluorometric enzyme assay is typically used. Recombinant human HDAC isoforms are incubated with a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, in the presence of varying concentrations of the inhibitor. The deacetylation of the substrate by the HDAC enzyme yields a fluorescent product, which is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Western Blot for α -Tubulin Acetylation

Neuronal cells or brain tissue lysates are prepared and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, the membrane is blocked and then incubated with primary antibodies specific for acetylated α -tubulin and total α -tubulin. After incubation with

HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescent substrate. The relative levels of acetylated α -tubulin are quantified and normalized to total α -tubulin.

In Vivo Axonal Transport Assay

In vivo axonal transport can be assessed in mouse models, such as the APP/PS1 model for Alzheimer's disease. This can be achieved by injecting a neuronal tracer, like manganese, into a specific brain region (e.g., the hippocampus). The transport of the tracer along axons is then visualized and quantified using magnetic resonance imaging (MRI). The extent of tracer movement is compared between vehicle-treated and inhibitor-treated animals.

Behavioral Testing

A variety of behavioral tests are employed depending on the disease model. For cognitive function in AD models, the Morris water maze or contextual fear conditioning can be used. For motor function in ALS or CMT models, tests like the rotarod, grip strength, and gait analysis are common. In MS models, a clinical scoring system is used to assess the severity of paralysis.

Conclusion

Both **ACY-775** and ACY-738 are valuable research tools for investigating the role of HDAC6 in neurodegeneration. ACY-738 demonstrates slightly higher potency for HDAC6, while **ACY-775** offers greater selectivity over class I HDACs. The choice between these two inhibitors will depend on the specific experimental context. For studies where high potency is paramount, ACY-738 may be preferred. Conversely, when minimizing any potential off-target effects from class I HDAC inhibition is critical, **ACY-775** would be the more suitable choice. The available preclinical data suggests that both compounds are effective in ameliorating pathological features and functional deficits in a range of neurodegenerative disease models, underscoring the therapeutic potential of selective HDAC6 inhibition. Further head-to-head comparative studies in various neurodegenerative models will be crucial to fully delineate their respective therapeutic advantages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 5. HDAC6 inhibitor ACY-738 shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacologic treatment with histone deacetylase 6 inhibitor (ACY-738) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Selective HDAC6 Inhibitor ACY-738 Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Selective HDAC6 Inhibitor ACY-738 Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis [frontiersin.org]
- 13. The Selective HDAC6 Inhibitor ACY-738 Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to ACY-775 and ACY-738 in Neuroprotection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586464#acy-775-vs-acy-738-in-neuroprotection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com